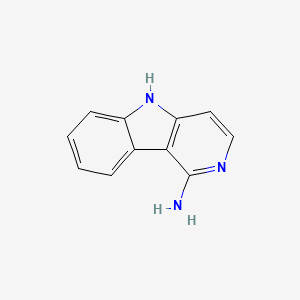

4-Amino-3-carboline

Description

4-Amino-3-carboline is a heterocyclic compound featuring a carboline core, which consists of a pyridine ring fused to an indole skeleton. The amino group at position 4 distinguishes it from other carboline derivatives. Carbolines are known for diverse biological activities, including interactions with neurotransmitter receptors and enzyme inhibition .

Properties

IUPAC Name |

5H-pyrido[4,3-b]indol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-10-7-3-1-2-4-8(7)14-9(10)5-6-13-11/h1-6,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLULYHNORNQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CN=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000642 | |

| Record name | 2,5-Dihydro-1H-pyrido[4,3-b]indol-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79642-27-6 | |

| Record name | 4-Amino-3-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079642276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-1H-pyrido[4,3-b]indol-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-CARBOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDW58IPO6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-carboline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxycyclohexanone with 4-hydrazinopyrid-2-one produces a pyridylhydrazone, which upon refluxing in diphenylether under a nitrogen atmosphere, followed by dehydrogenation in the presence of palladium on carbon, yields the desired carboline structure .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted carbolines .

Scientific Research Applications

Anticancer Activity

4-Amino-3-carboline and its derivatives have been investigated for their anticancer properties. Research indicates that β-carboline derivatives, including this compound, exhibit promising activity against various cancer cell lines. For instance:

- In Vitro Studies : A study synthesized several β-carboline derivatives and assessed their effects on HepG2 (liver) and A549 (lung) cancer cell lines. One compound demonstrated potency comparable to Adriamycin, a standard chemotherapeutic agent, highlighting the potential of this compound derivatives as effective anticancer agents .

- Molecular Docking : Docking studies revealed that these compounds interact favorably with the CDK2 protein, a crucial target in cancer therapy, suggesting that structural modifications can enhance their binding affinity and potency .

| Compound | IC50 (HepG2) | IC50 (A549) | Comparison to Adriamycin |

|---|---|---|---|

| Compound 9 | 0.25 μM | 0.30 μM | Equipotent |

| Compound 4 | 2.5 μM | 3.0 μM | 7-10 times less potent |

Neuroprotective Effects

The neuroprotective potential of β-carbolines, including this compound, is another area of research interest:

- Alzheimer's Disease Models : Studies have shown that certain β-carboline derivatives can inhibit acetylcholinesterase (AChE), which is implicated in Alzheimer's disease. These compounds may help mitigate neurodegeneration by preventing the breakdown of acetylcholine .

- Behavioral Studies : In animal models, β-carbolines have been observed to reduce behaviors associated with alcohol dependence and enhance cognitive functions. For example, one study reported that specific derivatives significantly decreased alcohol self-administration in rats .

Treatment of Alcohol Dependence

This compound has been explored for its ability to modulate alcohol consumption:

- Behavioral Impact : Research indicates that certain β-carbolines can reduce binge drinking behaviors in animal models. For instance, a study highlighted the efficacy of a specific derivative in reducing alcohol self-administration in maternally deprived rats .

- Mechanism of Action : The proposed mechanism involves the modulation of neurotransmitter systems that regulate reward pathways associated with alcohol consumption.

Synthesis and Structural Modifications

The synthesis of this compound derivatives often involves innovative methodologies:

- Synthesis Techniques : Recent advancements include palladium-catalyzed reactions that allow for the regiospecific synthesis of various β-carboline derivatives with enhanced biological activities .

- Structural Insights : The incorporation of different substituents at specific positions on the carboline scaffold has been shown to influence both the anticancer and neuroprotective properties of these compounds significantly.

Mechanism of Action

The mechanism of action of 4-Amino-3-carboline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Functional Groups

The following table summarizes key structural and functional differences between 4-Amino-3-carboline and its analogs:

Key Observations:

- Functional Group Influence: The presence of electron-withdrawing groups (e.g., cyano in quinolinecarbonitriles ) or bulky substituents (e.g., adamantyl in compound 47 ) alters electronic properties and binding affinities. For example, the thioxo group in compound 47 may enhance hydrogen bonding compared to the oxo group in compound 52 .

- Solubility and Bioavailability: Carboxylic acid derivatives (e.g., 4-Amino-6-chloroquinoline-3-carboxylic acid ) exhibit higher aqueous solubility than nonpolar analogs, impacting pharmacokinetics.

Physicochemical Properties

- Polarity and Stability: Chloro and methoxy substituents in quinolinecarbonitriles (e.g., 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, A243902 ) increase polarity, reducing metabolic degradation.

- Melting Points and Crystallinity : Adamantyl-containing compounds exhibit higher melting points due to rigid structures, a factor critical in formulation development .

Biological Activity

4-Amino-3-carboline is a compound belonging to the β-carboline family, which has garnered attention for its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial properties. This article aims to synthesize current research findings related to the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused ring structure that includes an indole and a pyridine-like component. Its molecular formula is C10H8N2, and it features an amino group at the 4-position of the carboline ring. This structural configuration is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms through which it exerts its biological effects:

- Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

- DNA Binding : Similar to other β-carbolines, this compound can intercalate into DNA, which may lead to alterations in gene expression and induction of apoptosis in cancer cells.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage induced by excitotoxicity and oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a recent study demonstrated that derivatives of β-carbolines, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values were found to be approximately 5.04 µM for A549 and 5.48 µM for MCF7 cells, indicating potent activity against these cancer types .

Neuroprotective Effects

In neuropharmacological studies, this compound showed promise in protecting against neuronal cell death. It was reported to inhibit apoptosis in neuronal cells exposed to oxidative stress and excitotoxic agents. The compound's ability to modulate signaling pathways involved in neuroprotection further supports its potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of β-carbolines have also been explored. Research indicates that this compound possesses inhibitory effects on various bacterial strains, suggesting its potential utility as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Q & A

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound in disease models?

- Methodological Answer : Integrate omics data (e.g., transcriptomics for pathway enrichment, metabolomics for biomarker discovery) with phenotypic screening. Use CRISPR-Cas9 knockout models to validate target engagement. For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy. Collaborate with computational chemists for multi-scale modeling of drug-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.